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Introduction
FGA145 is a synthetic peptidyl nitroalkene that has emerged as a promising candidate for

COVID-19 research. It functions as a potent inhibitor of two key proteases involved in the

SARS-CoV-2 lifecycle: the viral main protease (Mpro, also known as 3CLpro) and the host's

cathepsin L. By targeting both viral and host factors, FGA145 presents a dual mechanism of

action that can effectively block viral entry and replication. These application notes provide

detailed protocols for the experimental evaluation of FGA145 and summarize its activity and

potential effects on relevant signaling pathways.

Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of FGA145 and related

compounds against SARS-CoV-2.

Compound Target(s)
EC50 (µM)
in Huh-7-
ACE2 cells

Ki (µM)
against
Cathepsin L

CC50 (µM)
in Huh-7-
ACE2 cells

Reference

FGA145

SARS-CoV-2

Mpro,

Cathepsin L

11.7 0.053 > 100 [1]
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Mechanism of Action
FGA145 is a covalent reversible inhibitor. Its nitroalkene moiety acts as a Michael acceptor,

forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-

CoV-2 Mpro. This inhibition prevents the protease from processing the viral polyproteins, which

is an essential step for viral replication. Additionally, FGA145 effectively inhibits human

cathepsin L, a host protease located in the endosome that is crucial for the proteolytic

activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into the host cell.

Signaling Pathways
Inhibition of SARS-CoV-2 Mpro and Cathepsin L by FGA145 is anticipated to modulate key

signaling pathways involved in the host's antiviral response and inflammatory processes.

SARS-CoV-2 Mpro and Interferon/NF-κB Signaling
SARS-CoV-2 Mpro has been shown to suppress the host's innate immune response by

cleaving critical proteins in the interferon (IFN) and NF-κB signaling pathways. Mpro can cleave

components like RIG-I, TBK1, and IRF3, which are essential for the production of type I

interferons.[2][3] Furthermore, Mpro can cleave the NF-κB essential modulator (NEMO),

thereby disrupting the NF-κB signaling cascade that orchestrates inflammatory responses.[2]

By inhibiting Mpro, FGA145 is expected to counteract this viral-mediated immunosuppression,

potentially restoring the host's ability to mount an effective antiviral response.
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FGA145 inhibition of Mpro restores host antiviral signaling.

Cathepsin L and NF-κB Signaling
Cathepsin L activity has been linked to the modulation of the NF-κB signaling pathway.

Inhibition of cathepsin L can lead to a dampening of NF-κB activation, which may be beneficial

in mitigating the hyperinflammatory response, often referred to as a "cytokine storm," observed

in severe COVID-19 cases.[4][5] Therefore, FGA145's inhibitory effect on cathepsin L could

contribute to reducing inflammation-mediated lung damage.
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FGA145 inhibition of Cathepsin L blocks viral entry and modulates inflammation.

Experimental Protocols
General Synthesis of FGA145 (Peptidyl Nitroalkene)
FGA145 and related peptidyl nitroalkenes can be synthesized via a common route starting

from Boc-L-glutamic acid. The general steps involve:

Amide Coupling: Coupling of the protected amino acid with a suitable amine.
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Reduction: Reduction of the carboxylic acid or ester to an aldehyde.

Henry Reaction: A nitro-aldol reaction between the aldehyde and a nitroalkane to form a

nitroalcohol.

Dehydration: Elimination of water from the nitroalcohol to yield the final nitroalkene product.

A detailed, step-by-step protocol for the synthesis of similar amino-acid-based nitroalkenes has

been described and can be adapted for FGA145.[6]

SARS-CoV-2 Mpro Activity Assay (Fluorogenic)
This protocol is adapted from established methods for measuring Mpro activity using a

fluorogenic substrate.

Materials:

Recombinant SARS-CoV-2 Mpro

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

FGA145 (or other test inhibitors) dissolved in DMSO

384-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of FGA145 in DMSO. Then, dilute these solutions in Assay Buffer to

the desired final concentrations.

Add 25 µL of the Mpro enzyme solution (final concentration ~0.5 µM) to each well of the 384-

well plate.

Add 2.5 µL of the diluted FGA145 or DMSO (for control wells) to the respective wells.
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Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

Initiate the reaction by adding 22.5 µL of the Mpro substrate solution (final concentration ~20

µM) to all wells.

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)

every minute for 30-60 minutes at 37°C.

Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve)

for each concentration of FGA145.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin L Activity Assay (Fluorogenic)
This protocol describes a method to measure the activity of Cathepsin L.

Materials:

Recombinant human Cathepsin L

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

Assay Buffer: 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT

FGA145 (or other test inhibitors) dissolved in DMSO

96-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of FGA145 in DMSO and then in Assay Buffer.

Add 50 µL of the diluted FGA145 or DMSO to the wells of the 96-well plate.

Add 25 µL of the Cathepsin L enzyme solution to each well.
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Incubate at room temperature for 15 minutes.

Add 25 µL of the Cathepsin L substrate to each well to start the reaction.

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at different time

points.

Calculate the rate of substrate cleavage and determine the IC50 value for FGA145 as

described for the Mpro assay.

In Vitro Antiviral Assay in Huh-7-ACE2 Cells
This protocol outlines the procedure to determine the antiviral efficacy of FGA145 in a cell-

based assay.

Materials:

Huh-7-ACE2 cells

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

FGA145 dissolved in DMSO

96-well plates

Reagents for quantifying viral RNA (qRT-PCR) or determining cytopathic effect (CPE).

Procedure:

Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight to form a monolayer.

Prepare serial dilutions of FGA145 in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of FGA145.
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Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

After incubation, assess the antiviral activity:

qRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify the viral RNA

levels.

CPE Assay: Observe the cells under a microscope for virus-induced cytopathic effects and

score the level of protection.

Determine the EC50 value, which is the concentration of FGA145 that inhibits viral

replication by 50%.

Cytotoxicity Assay
It is crucial to assess the cytotoxicity of FGA145 to ensure that the observed antiviral activity is

not due to cell death.

Materials:

Huh-7-ACE2 cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

FGA145 dissolved in DMSO

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight.

Treat the cells with the same serial dilutions of FGA145 used in the antiviral assay.

Incubate for the same duration as the antiviral assay (48-72 hours).
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Add the cell viability reagent according to the manufacturer's instructions.

Measure the signal (luminescence or absorbance) using a plate reader.

Calculate the CC50 value, which is the concentration of FGA145 that reduces cell viability by

50%.

Experimental Workflow

Compound Preparation

Biochemical Assays Cell-Based Assays

Mechanism of Action Studies

FGA145 Synthesis

SARS-CoV-2 Mpro
Activity Assay

Cathepsin L
Activity Assay

In Vitro Antiviral
Efficacy (EC50)

Cytotoxicity
(CC50)

informs informs

Signaling Pathway
Analysis (NF-κB, IFN)

validates

Click to download full resolution via product page

Workflow for evaluating FGA145 in COVID-19 research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SARS-CoV-2 Membrane Protein Inhibits Type I Interferon Production Through Ubiquitin-
Mediated Degradation of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

2. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required
For Interferon Induction And Inflammation [forbes.com]

3. Major Protease Of SARS-CoV-2 Acts To Suppress Innate Immunity [forbes.com]

4. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in
endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

5. Inhibition of cathepsin L ameliorates inflammation through the A20/NF-κB pathway in
endotoxin-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Synthesis of Amino-Acid-Based Nitroalkenes [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for FGA145 in COVID-
19 Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377170#fga145-experimental-design-for-covid-19-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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